molecular formula C14H13NO4 B2581735 2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid CAS No. 412938-26-2

2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid

Cat. No. B2581735
CAS RN: 412938-26-2
M. Wt: 259.261
InChI Key: MKGGMOKUWKLPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups at the 4th and 5th positions . This compound also contains a carbonyl group attached to the furan ring, an amino group, and a benzoic acid group .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. One of the common methods used in the synthesis of furan derivatives is the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds . The reaction involves a boron reagent, which is environmentally benign and can be readily prepared . Another method that could be relevant is the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid” is complex due to the presence of multiple functional groups. The furan ring, being an aromatic ring, contributes to the stability of the molecule . The presence of the carbonyl group, amino group, and benzoic acid group adds to the complexity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid” can be quite diverse due to the presence of multiple reactive sites. The furan ring can undergo electrophilic substitution reactions . The carbonyl group can undergo nucleophilic addition reactions, and the amino group can participate in various reactions such as amide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid” would depend on its molecular structure. The presence of the furan ring, carbonyl group, amino group, and benzoic acid group would influence its properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Biobased Monomers and Sustainable Polymers

FDCA serves as a key building block for biobased monomers and sustainable polymers. Here’s why:

Renewable Plastics

The global push toward renewable plastics has intensified interest in FDCA. Consider these points:

Alternative Synthesis Methods

Traditional FDCA production methods faced limitations. However, new approaches have emerged:

Environmental Impact Reduction

FDCA contributes to sustainability efforts:

Polymer Precursor

FDCA’s role extends beyond monomers:

Potential Applications

Beyond plastics, FDCA finds applications in:

Mechanism of Action

The mechanism of action of “2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid” would depend on its application. For instance, in a Suzuki–Miyaura coupling reaction, the mechanism involves oxidative addition, transmetalation, and reductive elimination .

Safety and Hazards

The safety and hazards associated with “2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid” would depend on its physical and chemical properties. Proper handling and disposal methods should be followed when working with this compound to ensure safety .

Future Directions

The future directions for “2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid” could involve its use in various applications such as the synthesis of new fuels and polymer precursors . Its use in biocatalytic and fermentative methods for the bioconversion of furans has also been explored .

properties

IUPAC Name

2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-7-12(19-9(8)2)13(16)15-11-6-4-3-5-10(11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGGMOKUWKLPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330104
Record name 2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid

CAS RN

412938-26-2
Record name 2-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.